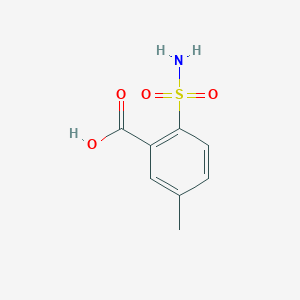

5-Methyl-2-sulfamoylbenzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Methyl-2-sulfamoylbenzoic acid is a chemical compound with the molecular formula C8H9NO4S . It has a molecular weight of 215.23 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The molecular structure of 5-Methyl-2-sulfamoylbenzoic acid consists of 23 bonds, including 14 non-H bonds, 9 multiple bonds, 2 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), 1 hydroxyl group, and 1 sulfonamide .Physical And Chemical Properties Analysis

5-Methyl-2-sulfamoylbenzoic acid is a powder that is stored at room temperature . It has a molecular weight of 215.23 .Applications De Recherche Scientifique

1. Biochemical Analysis

5-Methyl-2-sulfamoylbenzoic acid's derivatives have been utilized in biochemical analyses. For instance, Ellman's reagent (5,5′-dithiobis(2-nitrobenzoic acid)) is a water-soluble aromatic disulfide that has been synthesized and shown to be useful for determining sulfhydryl groups in various biological materials, including blood. This showcases its application in studying biochemical reactions and interactions (Ellman, 1959).

2. Coordination Polymer Synthesis

Research into the synthesis, structure elucidation, and self-assembly of Co(II) complexes, including derivatives of 5-methyl-2-sulfamoylbenzoic acid, has been reported. These complexes show how the solvent used in the synthesis process can influence the formation of three-dimensional structures, highlighting its application in the field of material science and coordination chemistry (Pedireddi & Varughese, 2004).

3. Antitubercular Agent Development

A class of antituberculosis agents, 5-substituted-2-[(3,5-dinitrobenzyl)sulfanyl]-1,3,4-oxadiazoles and 1,3,4-thiadiazoles, has been developed, demonstrating promising in vitro activity against Mycobacterium tuberculosis. These compounds, derived from 5-methyl-2-sulfamoylbenzoic acid, exhibit selective antimycobacterial effects and low in vitro toxicity, marking their significance in medicinal chemistry and drug development (Karabanovich et al., 2016).

4. Corrosion Inhibition

In the study of corrosion inhibition, 1,3,4-oxadiazole derivatives, including those derived from 5-methyl-2-sulfamoylbenzoic acid, have been synthesized and tested for their effectiveness in protecting mild steel in sulphuric acid. This research is critical in materials science, specifically in understanding and preventing material degradation (Ammal et al., 2018).

5. Environmental Pollution Studies

Studies involving the adsorption of sulfonamides, including 5-methyl-2-sulfamoylbenzoic acid derivatives, to biochars have been conducted to understand the factors controlling their adsorption. This research is significant in environmental science, particularly in pollution control and remediation efforts (Xie et al., 2014).

Safety And Hazards

Propriétés

IUPAC Name |

5-methyl-2-sulfamoylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4S/c1-5-2-3-7(14(9,12)13)6(4-5)8(10)11/h2-4H,1H3,(H,10,11)(H2,9,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRAMMQSCJBWGKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)S(=O)(=O)N)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methyl-2-sulfamoylbenzoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-oxo-4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)-1,6-dihydropyrimidin-2-yl)thio)acetamide](/img/structure/B2940492.png)

![N-cyano-3-ethyl-N-[(1-propyl-1H-1,2,3,4-tetrazol-5-yl)methyl]aniline](/img/structure/B2940494.png)

![N-(2,4-dimethylphenyl)-2-[3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2940496.png)

![1-(Naphthalene-2-sulfonyl)-4-{6-phenylthieno[2,3-d]pyrimidin-4-yl}piperazine](/img/structure/B2940498.png)

![7-(4-Chlorophenoxy)-2-[(3,4-dimethoxyphenyl)methylene]-3-phenyl-1-indanone](/img/structure/B2940500.png)

![2-[1-(2-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B2940504.png)

![2-((4-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2940508.png)